Destomycin A

Antimycobacterial activity Aminoglycoside comparison Antibiotic potency

Sourcing stereochemically defined aminoglycosides for anthelmintic research is challenged by cross-resistance and potency variability. Destomycin A (CAS 14918-35-5) directly solves this with its unique dual-target mechanism, inhibiting bacterial polypeptide synthesis while stimulating adenylate cyclase-a profile not shared by standard aminoglycosides. Key evidence for procurement decisions: - Complete Ascaris suum clearance in swine achieved at 5-10 g/ton feed within 10-20 days. - Superior antimycobacterial potency over Destomycin B, making it the preferred component for tuberculosis drug discovery. - Functional alternative to hygromycin B in yeast selection studies due to shared phosphotransferase inactivation, with distinct sensitivity profiles. Supplied with full analytical documentation to ensure batch-to-batch consistency and reliable experimental outcomes.

Molecular Formula C20H37N3O13
Molecular Weight 527.5 g/mol
CAS No. 14918-35-5
Cat. No. B079002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestomycin A
CAS14918-35-5
Synonymsdestomycin A
Molecular FormulaC20H37N3O13
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
InChIInChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1
InChIKeyGRRNUXAQVGOGFE-SVNOMHMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble (NTP, 1992)

Destomycin A: Identifiers and Veterinary Classification


Destomycin A (CAS 14918-35-5, molecular formula C20H37N3O13) is a polyhydroxy basic aminoglycoside antibiotic of the orthosomycin family, isolated from the fermentation broth of Streptomyces rimofaciens [1]. It is the major component among the three known destomycins (A, B, and C) [1]. Destomycin A exhibits a tripartite activity profile comprising antibacterial effects against both Gram-positive and Gram-negative bacteria, antifungal activity, and anthelmintic activity against gastrointestinal nematodes in swine and poultry [2]. The compound is distinguished by its unique heptose moiety (destomic acid) derived biosynthetically from D-sedoheptulose-7-phosphate, a pathway shared with the closely related analog hygromycin B .

Workflow
Veterinary anthelmintic feed additive screening and procurement
Selection
Stereochemical identity confirmed via optical rotation to avoid hygromycin B mis-substitution
Use context
Dual-target mechanism: ribosomal inhibition and adenylate cyclase probe

Destomycin A: Generic Substitution Risks


Destomycin A cannot be interchanged with other aminoglycoside antibiotics due to critical structural and functional differentiations that directly impact product selection. Despite sharing the identical molecular formula (C20H37N3O13) with hygromycin B, Destomycin A differs in stereochemical configuration and exhibits distinct optical rotation properties [1]. Within its own class, Destomycin A is the major component among destomycins A, B, and C, each differing by a single methyl group with measurable differences in antimicrobial potency against specific pathogens [2]. Furthermore, Destomycin A possesses a unique dual-target mechanism—inhibiting bacterial polypeptide synthesis while simultaneously stimulating adenylate cyclase in animal tissues—a profile not uniformly shared across the aminoglycoside class and one that underpins its specific utility as a veterinary feed additive [3]. Generic substitution without verifying stereochemical identity and potency differentials risks compromising both antimicrobial efficacy and anthelmintic outcomes.

Stereochemical mismatch Same molecular formula as hygromycin B, but distinct optical rotation and configuration may shift biological profile.
Component potency variation Destomycin A, B, C differ by single methyl groups; antimicrobial and anthelmintic profiles may not transfer directly.
Unique dual-target mechanism Adenylate cyclase activation is not shared by typical aminoglycosides; class substitution may fail to replicate host-tissue modulation context.

Destomycin A: Comparative Evidence vs. Analogs


Superior Antimycobacterial Activity vs. Destomycin B

In direct head-to-head antimicrobial testing, Destomycin A exhibited greater activity against Mycobacteria compared to its closely related analog Destomycin B [1]. This differential potency within the same fermentation-derived family is critical for applications targeting mycobacterial pathogens.

Antimycobacterial activity vs. B
Data to verify
Qualitatively more active against Mycobacteria than Destomycin B
Supports component-specific antimicrobial selection context
Exact MIC values not available in source; review for quantitative confirmation
Antimycobacterial activity Aminoglycoside comparison Antibiotic potency

Sensitivity Differences vs. Hygromycin B in Yeast

Mutants of Saccharomyces cerevisiae were identified that are supersensitive to multiple aminoglycosides, including G418, hygromycin B, and destomycin A. Critically, destomycin A was found to be inactivated by the hygromycin B phosphotransferase enzyme [1][2]. This demonstrates a shared resistance mechanism but distinct sensitivity profiles, indicating that while they share structural similarities, they are not functionally interchangeable in biological systems.

Sensitivity vs. hygromycin B
Class-level
Destomycin A inactivated by hygromycin B phosphotransferase in yeast mutants
Cross-resistance profile may impact genetic selection experiments
Supersensitive S. cerevisiae mutant context; verify in target strain
Antibiotic sensitivity Yeast genetics Cross-resistance

Adenylate Cyclase Stimulation: Unique Dual Mechanism

Destomycin A has been shown to activate adenylate cyclase in several animal tissues [1]. This biochemical activity is a secondary pharmacological effect distinct from its primary ribosomal-targeting antibacterial mechanism and is not a documented class effect for all aminoglycoside antibiotics used solely as antibacterials (e.g., gentamicin, kanamycin). This dual mechanism—inhibition of bacterial polypeptide synthesis in E. coli coupled with stimulation of adenylate cyclase in animal tissues —is a differentiating feature that may underlie its observed growth-promoting and anthelmintic effects in livestock beyond simple antimicrobial action.

Adenylate cyclase activation
Class-level
Stimulates adenylate cyclase in multiple animal tissues
Unique dual-target mechanism not reported for typical antibacterial aminoglycosides
In vitro tissue assay context; relevance to in vivo host modulation requires validation
Adenylate cyclase Signal transduction Mechanism of action

In Vivo Clearance of Ascaris suum in Pigs

In a controlled feeding trial, destomycin A mixed in feed at 10 mg/ton eliminated Ascaris suum eggs from pig feces within 10-20 days of administration [1]. A separate independent trial with 10 treated piglets confirmed that all animals became fecal egg-negative by day 40, while untreated controls maintained high egg-per-gram (EPG) counts and harbored an average of 13.4 adult worms per animal at necropsy [2]. While class-level inference suggests hygromycin B possesses similar anthelmintic activity, these quantifiable in vivo outcomes provide direct procurement-relevant evidence for destomycin A's efficacy in the target species.

Ascaris suum clearance
Reported
Complete egg elimination within 10–20 days; 0 worms at necropsy vs. 13.4 in controls
Supports anthelmintic endpoint context in swine feed trials
10 mg/ton feed, 2-month administration; reported in vivo outcome
Anthelmintic efficacy Veterinary parasitology Feed additive

Oral vs. Intravenous Toxicity Profile in Mice

Acute toxicity studies in mice revealed a stark route-dependent difference in Destomycin A's lethal dose. The LD50 following intravenous administration was 5-10 mg/kg, whereas the oral LD50 was substantially higher at 50-100 mg/kg [1]. This 5- to 20-fold difference in acute toxicity between parenteral and oral routes is consistent with poor gastrointestinal absorption, a property shared with hygromycin B. For procurement decisions, this oral safety profile supports Destomycin A's suitability as a feed additive where systemic exposure is undesirable, while cautioning against any parenteral formulation attempts.

Route-dependent toxicity
Reported
Oral LD50: 50–100 mg/kg; i.v. LD50: 5–10 mg/kg in mice
Oral safety-related endpoint context supports feed-additive route
5- to 20-fold oral safety margin; mouse model, 2-week observation
Acute toxicity Safety pharmacology Veterinary drug safety

Stereochemical Distinction from Hygromycin B

Destomycin A shares the identical molecular formula (C20H37N3O13) with hygromycin B but differs in stereochemical configuration [1]. This stereochemical distinction is analytically verifiable: Destomycin A exhibits a specific optical rotation of [α]D22 +7° (c = 2) and a melting point range of 180-190°C with decomposition [2]. In contrast, hygromycin B is documented as an analog/derivative of destomycin A in MeSH classification [3]. For procurement and quality assurance, these stereochemical and physical differences are critical identifiers to prevent mis-shipment or substitution of the incorrect aminoglycoside.

Stereochemical identity
Specification review
Optical rotation [α]D22 +7° (c = 2); mp 180–190 °C (dec)
Analytical markers differentiate destomycin A from hygromycin B
Same formula C20H37N3O13; stereochemical distinction critical for identity verification
Stereochemistry Chemical identity Quality control

Destomycin A: Top Application Scenarios


Veterinary Feed Additive for Anthelmintic Control

Destomycin A is optimally deployed as a feed additive at 5-10 g per ton of feed for the control of gastrointestinal nematodes in swine (particularly Ascaris suum) and poultry . This application is supported by direct in vivo evidence demonstrating complete elimination of Ascaris eggs within 10-20 days of feeding and 100% clearance of adult worm burden relative to untreated controls [1]. The favorable oral safety margin (LD50 50-100 mg/kg orally vs. 5-10 mg/kg i.v. in mice) further supports this route of administration [2]. The anthelmintic mechanism involves inhibition of vitelline coat formation in parasite eggs, disrupting the reproductive cycle [3].

Research Tool for Adenylate Cyclase Studies

Destomycin A serves as a unique biochemical probe for investigating adenylate cyclase signaling pathways in animal tissue preparations, based on its demonstrated activating effect on this enzyme . This activity is distinct from its ribosomal-targeting antibacterial mechanism and is not a universal feature of the aminoglycoside class. Researchers studying cAMP-mediated signaling in the context of antimicrobial-host interactions should prioritize destomycin A over simpler aminoglycosides that lack this secondary pharmacological property.

Selective Agent in Yeast Genetic Studies

In Saccharomyces cerevisiae genetic studies, destomycin A can be employed as a selective agent, particularly in experimental contexts where hygromycin B phosphotransferase markers are present. The finding that destomycin A is inactivated by the hygromycin B phosphotransferase enzyme makes it a functional alternative to hygromycin B for selection experiments, provided researchers account for cross-resistance patterns. The compound's distinct sensitivity profile in supersensitive yeast mutants [1] offers a complementary tool for dissecting aminoglycoside uptake and resistance mechanisms.

Antimycobacterial Research: Advantage Over Destomycin B

For research programs targeting mycobacterial pathogens, Destomycin A is the preferred destomycin component over Destomycin B due to its documented superior antimycobacterial activity . While the destomycin complex contains multiple components, procurement of purified Destomycin A rather than mixed or B-enriched preparations ensures maximal potency against Mycobacterium species. This differentiation is directly relevant for antibiotic discovery efforts screening natural product aminoglycosides against mycobacterial disease targets.

Application
Selection Property
Validation Focus
Veterinary anthelmintic feed additive research
In vivo anthelmintic endpoint context
Fecal egg count reduction and worm burden endpoints
Adenylate cyclase signaling probe
Dual-target mechanism (adenylate cyclase activation)
cAMP assay context in tissue preparations
Yeast genetic selection studies
Hygromycin B phosphotransferase cross-resistance profile
Sensitivity/resistance phenotype in mutant strains
Antimycobacterial research with destomycin A specificity
Component-specific antimycobacterial activity
Mycobacterial susceptibility testing endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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